molecular formula C22H30N6O2 B2495686 1,3-Dimethyl-8-(4-methyl-piperazin-1-ylmethyl)-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione CAS No. 577960-29-3

1,3-Dimethyl-8-(4-methyl-piperazin-1-ylmethyl)-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2495686
CAS No.: 577960-29-3
M. Wt: 410.522
InChI Key: VTKABFDTNQRXDU-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione family, characterized by a xanthine core modified with substituents at positions 1, 3, 7, and 7. Key structural features include:

  • 1,3-dimethyl groups: Enhance metabolic stability by blocking demethylation pathways.
  • 8-(4-methyl-piperazin-1-ylmethyl) group: Introduces a basic nitrogen center, which may enhance receptor binding affinity, particularly for adrenergic or adenosine receptors .

Properties

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-24-12-14-27(15-13-24)16-18-23-20-19(21(29)26(3)22(30)25(20)2)28(18)11-7-10-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKABFDTNQRXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-8-(4-methyl-piperazin-1-ylmethyl)-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the purine class of molecules and features a complex structure that includes a piperazine moiety. Its molecular formula is C22H30N6O4C_{22}H_{30}N_{6}O_{4} with a molecular weight of 442.5 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular Formula C22H30N6O4
Molecular Weight 442.5 g/mol
CAS Number 577996-56-6
Canonical SMILES CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research has indicated that it may act on multiple pathways involved in cancer progression and inflammation. Notably:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against melanoma and breast cancer cell lines. Its mechanism involves the inhibition of specific kinases related to tumor growth and survival pathways .
  • Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory responses by affecting cytokine production and signaling pathways .

Biological Assays and Findings

A variety of in vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from recent studies:

Study ReferenceActivity TypeTargetIC50 (μM)Mechanism of Action
AnticancerMelanoma Cells15Inhibition of cell cycle progression
AnticancerBreast Cancer Cells12Induction of apoptosis
Anti-inflammatoryCytokine Release20Modulation of NF-kB signaling

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Melanoma Treatment : A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models, suggesting its efficacy as a novel therapeutic agent against melanoma .
  • Breast Cancer Research : In another investigation, the compound exhibited synergistic effects when combined with standard chemotherapy agents, enhancing overall cytotoxicity against resistant breast cancer cell lines .

In Silico Studies

In silico assessments have provided insights into the pharmacokinetic properties and potential interactions of this compound with biological targets. Studies utilizing molecular docking simulations have indicated favorable binding affinities to several kinases implicated in cancer signaling pathways . These findings support further exploration into its development as a therapeutic agent.

Scientific Research Applications

Structure

The compound features a purine base with additional functional groups that enhance its biological activity. The presence of the piperazine moiety is particularly significant for its interaction with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to 1,3-Dimethyl-8-(4-methyl-piperazin-1-ylmethyl)-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione exhibit potential anticancer properties. Preliminary studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study Example

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against several cancer cell lines. Results showed significant cytotoxic effects on breast and lung cancer cells, with IC50 values indicating potency comparable to established chemotherapeutics .

Neuropharmacology

The structural features of this compound suggest possible applications in neuropharmacology. The piperazine ring is known for its ability to interact with neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders.

Case Study Example

A study explored the effects of similar compounds on serotonin receptors, revealing that they could act as agonists or antagonists depending on their specific modifications. This suggests potential use in treating anxiety and depression .

Antimicrobial Properties

Emerging research indicates that the compound may also possess antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of both gram-positive and gram-negative bacteria.

Data Table: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the potential of this compound in developing new antimicrobial agents amidst rising antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The target compound shares a purine-2,6-dione scaffold with modifications at positions 7 and 8. Key analogues include:

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)
  • Structural Differences: 7-position: Substituted with a hydroxypropyl chain bearing a phenoxyethyl-piperazine. 8-position: Unsubstituted (vs. the target’s 4-methyl-piperazinylmethyl group).
  • Activity: Prophylactic antiarrhythmic activity (LD50/ED50 = 54.9) in experimentally induced arrhythmia. Weak α1- and α2-adrenoreceptor affinity (Ki = 0.225–1.400 µM and 0.152–4.299 µM, respectively) .
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
  • Structural Differences: 8-position: 4-(2-hydroxyethyl)piperazine (vs. 4-methylpiperazine). 7-position: 2-hydroxy-3-(2-methylphenoxy)propyl chain (vs. 3-phenylpropyl).
  • Activity: Increased hydrophilicity due to the hydroxyethyl group may alter pharmacokinetics.

Piperazine Substitution Variations

The piperazine moiety at position 8 significantly influences receptor interactions. Key comparisons:

Compound Name 8-Substituent Key Pharmacological Findings Source
Target Compound 4-methyl-piperazinylmethyl Hypothetical α-adrenoreceptor affinity
8-[(4-ethylpiperazin-1-yl)methyl] analogue 4-ethylpiperazinylmethyl Improved metabolic stability
8-{[4-(4-fluorophenyl)piperazinyl]methyl} analogue 4-(4-fluorophenyl)piperazinyl Enhanced σ-receptor binding (hypothetical)
Compound 15 (from ) 8-(2-morpholin-4-yl-ethylamino) Antiarrhythmic activity (LD50/ED50 = 55.0)
  • 4-Methyl vs.
  • Fluorophenyl Substituent : Introduces electronegativity, which may improve binding to serotonin or dopamine receptors .

7-Position Chain Modifications

The 3-phenylpropyl chain in the target compound contrasts with other analogues:

7-(2-Hydroxy-3-piperazinopropyl) Derivatives
  • Activity: Derivatives with hydroxypropyl chains (e.g., compound 2) show stronger antiarrhythmic effects than non-hydroxylated chains, likely due to improved solubility and tissue distribution .
7-(3-Phenylpropyl) vs. 7-(2-Methylphenoxypropyl)
  • The phenoxypropyl group in introduces an ether linkage, which may reduce metabolic degradation compared to alkyl chains .

Research Findings and Implications

  • Antiarrhythmic Activity : Compounds with 8-piperazinylmethyl groups and hydroxypropyl chains at position 7 (e.g., compound 2) demonstrate potent antiarrhythmic effects, suggesting the target compound may share this profile .
  • Hypotensive Potential: Analogues with 8-benzylamino substituents (e.g., compound 11) exhibit hypotensive activity, implying that the target’s 4-methylpiperazine group could modulate blood pressure via adrenergic pathways .
  • Receptor Affinity: Weak α-adrenoreceptor binding in analogues suggests the target compound may act through alternative mechanisms, such as adenosine receptor modulation or phosphodiesterase inhibition.

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-8-(4-methyl-piperazin-1-ylmethyl)-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step alkylation and substitution reactions. For example, purine-dione derivatives are synthesized via nucleophilic substitution at the C8 position using a piperazine derivative (e.g., 4-methylpiperazine) under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of purine core to piperazine), temperature (70–80°C), and reaction time (12–24 hours). Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) is recommended for purification .

Q. How can FTIR and mass spectrometry be used to confirm the structural integrity of this compound?

  • Methodological Answer :
  • FTIR : Key peaks include:
  • 1697–1656 cm⁻¹: C=O stretching of purine-2,6-dione .
  • 2968–2852 cm⁻¹: Aliphatic C-H stretching from methyl and propyl groups .
  • 744–750 cm⁻¹: C-Cl stretching (if intermediates are chlorinated) .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 395–400 for C₂₁H₂₅N₅O₃ derivatives) and fragmentation patterns (e.g., loss of piperazine side chains at m/z 169 or 149) .

Q. What analytical techniques are critical for distinguishing positional isomers in this compound’s synthetic intermediates?

  • Methodological Answer : Use ¹H/¹³C NMR to resolve positional ambiguity. For example:
  • Piperazine methyl protons appear as a singlet at δ 2.3–2.5 ppm.
  • Propyl chain protons show triplet/multiplet splitting between δ 1.2–1.8 ppm .
  • High-resolution LC-MS (ESI+) can differentiate isomers by exact mass (<5 ppm error) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to phosphodiesterase (PDE) enzymes?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) using PDE crystal structures (e.g., PDE5, PDB: 1TBF). The 4-methylpiperazine group may interact with conserved glutamic acid residues (e.g., Glu817 in PDE5) via hydrogen bonding .
  • Calculate binding free energies (MM/GBSA) to rank derivatives. Prioritize compounds with ΔG < −8 kcal/mol .

Q. What strategies resolve contradictions in biological activity data across similar purine-dione derivatives?

  • Methodological Answer :
  • Data Triangulation : Compare IC₅₀ values from enzyme assays (e.g., PDE inhibition) and cellular models (e.g., cAMP/cGMP modulation) .
  • Structure-Activity Relationship (SAR) Analysis : Tabulate substituent effects (see Table 1). For example, bulkier 3-phenylpropyl groups enhance membrane permeability but reduce solubility .

Q. Table 1: SAR Trends for Purine-Dione Derivatives

Substituent PositionModificationEffect on ActivityReference
C73-Phenylpropyl↑ Lipophilicity, ↑ PDE4B inhibition
C84-Methylpiperazine↑ Solubility, ↓ Cytotoxicity

Q. How to design in vivo pharmacokinetic studies for this compound?

  • Methodological Answer :
  • Dosing : Administer 10 mg/kg (oral) or 2 mg/kg (IV) in rodent models. Monitor plasma concentrations via LC-MS/MS .
  • Key Parameters :
  • Half-life : Adjust dosing intervals if t₁/₂ < 2 hours.
  • Bioavailability : Improve using nanoemulsions if F < 20% .

Methodological Challenges & Solutions

Q. How to address low yields in the final alkylation step?

  • Solution :
  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of the purine core .
  • Replace DMF with DMSO to stabilize intermediates at higher temperatures (90°C) .

Q. What steps validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC (C18 column, gradient: 0.1% TFA in H₂O/ACN) .
  • Identify degradation products (e.g., hydrolyzed dione rings) using HRMS .

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